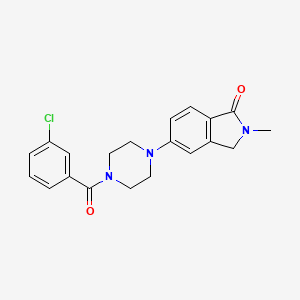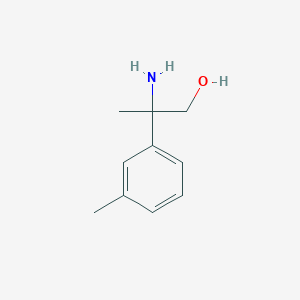![molecular formula C14H11NO2 B12952464 5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
5-Methoxy-3-phenylbenzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-phenylbenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenylbenzo[d]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. For example, the reaction between phenylacetylene and methoxy-substituted nitrile oxide under mild conditions can yield the desired isoxazole ring.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) can be employed to facilitate the cycloaddition reactions, although metal-free methods are also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the isoxazole ring can yield various reduced forms, such as hydroxylamines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or nitrated phenylisoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-3-phenylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-phenylbenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylisoxazole: Lacks the methoxy group, which may reduce its binding affinity and biological activity.
5-Methyl-3-phenylisoxazole: Substitution with a methyl group instead of a methoxy group can alter its chemical properties and reactivity.
Uniqueness
5-Methoxy-3-phenylbenzo[d]isoxazole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances solubility and binding interactions, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1,2-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
JGMWVTVAGAFBIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


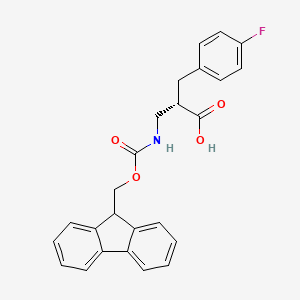

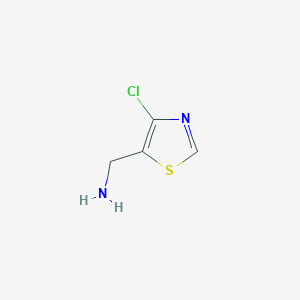
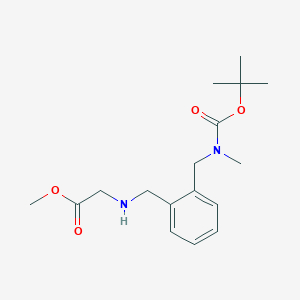
![ethyl 5-[2-[4-[3,5-bis[4-[2-(3-ethoxycarbonyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoate](/img/structure/B12952432.png)
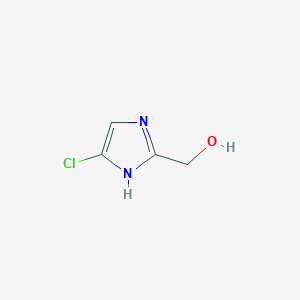


![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)

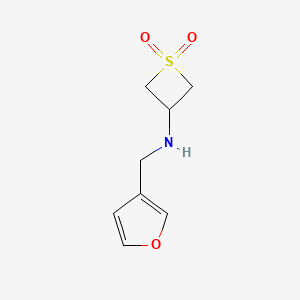
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
